3-Iodo-1-methyl-7-nitro-1H-indazole
Overview
Description
3-Iodo-1-methyl-7-nitro-1H-indazole is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of an iodine atom at the 3-position, a methyl group at the 1-position, and a nitro group at the 7-position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methyl-7-nitro-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of 1-methyl-7-nitro-1H-indazole using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Another approach involves the nitration of 3-iodo-1-methyl-1H-indazole using a mixture of concentrated sulfuric acid and nitric acid. This reaction is typically performed at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. Large-scale production would require careful control of reaction conditions, purification steps, and waste management to ensure high yield and purity of the final product. Techniques such as recrystallization, column chromatography, and distillation may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-methyl-7-nitro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Reduction Reactions: The nitro group at the 7-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The methyl group at the 1-position can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide, potassium carbonate).
Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), catalysts (e.g., palladium on carbon), and solvents (e.g., ethanol, methanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products
Substitution: 3-Amino-1-methyl-7-nitro-1H-indazole, 3-Thio-1-methyl-7-nitro-1H-indazole.
Reduction: 3-Iodo-1-methyl-7-amino-1H-indazole.
Oxidation: 3-Iodo-1-carboxy-7-nitro-1H-indazole.
Scientific Research Applications
3-Iodo-1-methyl-7-nitro-1H-indazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Iodo-1-methyl-7-nitro-1H-indazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to specific molecular targets. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1-methyl-1H-indazole: Lacks the nitro group at the 7-position, which may result in different reactivity and bioactivity.
1-Methyl-7-nitro-1H-indazole:
3-Iodo-1H-indazole: Lacks both the methyl group at the 1-position and the nitro group at the 7-position, leading to different chemical properties.
Uniqueness
3-Iodo-1-methyl-7-nitro-1H-indazole is unique due to the combination of substituents on the indazole ring. The presence of the iodine atom, methyl group, and nitro group provides a distinct set of chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
3-iodo-1-methyl-7-nitroindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3O2/c1-11-7-5(8(9)10-11)3-2-4-6(7)12(13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTDGGAGEQHRFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701295267 | |
Record name | 3-Iodo-1-methyl-7-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701295267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864724-65-2 | |
Record name | 3-Iodo-1-methyl-7-nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864724-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-1-methyl-7-nitro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701295267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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